Sch 42495

Neutral Endopeptidase Angiotensin-Converting Enzyme Selectivity

SCH 42495 is the orally active prodrug of SCH 42354, a highly selective NEP inhibitor (>1000-fold over ACE). Its unique hemodynamics (reduced cardiac output, no reflex tachycardia) and dual renal/LV NEP inhibition make it essential for pure NEP pharmacology studies in hypertension, cardiac fibrosis, and pulmonary hypertension. Prolonged renal NEP inhibition after single oral dosing enables stable chronic in vivo studies. (R)-enantiomer available as control.

Molecular Formula C20H29NO4S2
Molecular Weight 411.6 g/mol
CAS No. 136511-43-8
Cat. No. B1681539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSch 42495
CAS136511-43-8
SynonymsN-(2(S)-(acetylthiomethyl)-3-(2-methylphenyl)-1-oxopropyl)-L-methionine ethyl ester
SCH 42495
SCH-42495
Molecular FormulaC20H29NO4S2
Molecular Weight411.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C
InChIInChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17-,18+/m1/s1
InChIKeyZVQXPUMRSJGLSF-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SCH 42495 (CAS 136511-43-8): A Selective Neutral Endopeptidase Inhibitor Prodrug for Cardiovascular Research and Drug Discovery


SCH 42495 (CAS 136511-43-8) is the orally active ethyl ester prodrug of SCH 42354, a potent and selective inhibitor of neutral metalloendopeptidase (NEP, EC 3.4.24.11) [1]. NEP is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic factor (ANF), making it a key target for cardiovascular therapeutics. SCH 42495 belongs to the class of neutral endopeptidase inhibitors, and upon oral administration, it is rapidly metabolized to the active di-acid moiety, SCH 42354, which exerts its pharmacological effects by increasing circulating and tissue levels of ANF and other vasoactive peptides [1].

Why Generic NEP Inhibitor Substitution for SCH 42495 (CAS 136511-43-8) Is Scientifically Unjustified


The substitution of SCH 42495 with another neutral endopeptidase (NEP) inhibitor is not supported by scientific evidence due to critical differences in target selectivity, tissue distribution, and downstream pharmacological effects. While many compounds inhibit NEP, SCH 42495's active metabolite, SCH 42354, exhibits a unique profile of high potency and marked selectivity for NEP over angiotensin-converting enzyme (ACE) [1]. Furthermore, in vivo studies demonstrate that SCH 42495 achieves distinct patterns of tissue NEP inhibition compared to dual NEP/ACE inhibitors like omapatrilat and S21402, and it elicits specific hemodynamic and anti-remodeling effects that are not replicated by all NEP inhibitors [2]. Unlike some other NEP inhibitors, SCH 42495's antihypertensive effect is associated with a reduction in cardiac output rather than systemic vascular resistance, a profile similar to that of ANF [1]. These nuances have direct consequences for experimental outcomes and therapeutic potential.

Quantitative Differentiation Guide for SCH 42495 (CAS 136511-43-8) in NEP Inhibition and Cardiovascular Remodeling


High Potency and Selectivity of the Active Metabolite SCH 42354 for NEP over ACE

The active metabolite of SCH 42495, SCH 42354, demonstrates high potency for NEP and marked selectivity over ACE. In vitro, SCH 42354 inhibited the hydrolysis of leu-enkephalin and ANF with IC50 values of 8.3 nM and 10.0 nM, respectively [1]. In a separate assay using a radioligand displacement method with 125I-RB104, SCH 42354 displaced the ligand from rat renal NEP with an IC50 of 3.3 ± 0.1 nM [2]. Critically, the ACE inhibitor enalaprilat did not displace the NEP radioligand at concentrations up to 10 µM, and in vivo administration of SCH 42495 (3-300 mg/kg) did not inhibit renal or plasma ACE activity [2]. This contrasts with dual inhibitors like omapatrilat and S21402, which concurrently inhibit both NEP and ACE [3].

Neutral Endopeptidase Angiotensin-Converting Enzyme Selectivity Prodrug

Distinctive Tissue Distribution of NEP Inhibition in the Heart and Kidney Compared to Dual NEP/ACE Inhibitors

In a direct comparative study in spontaneously hypertensive rats (SHR), SCH 42495 (60 mg/kg) inhibited both renal and left ventricular (LV) NEP (P<0.01) [1]. In contrast, the dual NEP/ACE inhibitor omapatrilat (10-40 mg/kg) inhibited renal NEP (P<0.01) but did not significantly inhibit LV NEP [1]. This differential tissue inhibition profile was confirmed in another study where SCH 42495 (60 mg/kg) significantly inhibited renal NEP (P<0.01), while the dual inhibitor S21402 (100 mg/kg) inhibited both renal NEP and ACE [2]. This demonstrates that SCH 42495 achieves more consistent NEP inhibition across key cardiovascular tissues compared to dual inhibitors.

Tissue Distribution Autoradiography Cardiac Remodeling Renal NEP

Quantified Reduction in Pulmonary Vascular Remodeling and Right Ventricular Hypertrophy

In a rat model of chronic hypoxia-induced pulmonary hypertension, treatment with SCH 42495 (30 mg/kg, twice daily by oral gavage) for 10 days produced quantifiable and statistically significant improvements in cardiovascular remodeling [1]. Compared to vehicle-treated hypoxic controls, SCH 42495 reduced pulmonary vascular remodeling by 25.0 ± 0.01% (from 33.0 ± 0.02% in controls) and reduced right ventricular hypertrophy, as measured by the ratio of right ventricular weight to body weight, from 0.61 ± 0.09 in controls to 0.52 ± 0.09 [1]. These data provide a direct, quantitative measure of SCH 42495's efficacy in a disease-relevant model.

Pulmonary Hypertension Vascular Remodeling Right Ventricular Hypertrophy Hypoxia

Superiority of the Active S-Enantiomer Over the R-Enantiomer and Racemate

SCH 42495 is the active (S)-enantiomer of the ethyl ester prodrug. Its (R)-enantiomer, (R)-SCH 42495 (CAS 156792-25-5), has been characterized as the 'less active' enantiomer, and the racemate (CAS 145841-10-7) is a mixture of both . While specific IC50 or EC50 values for the (R)-enantiomer are not provided in the primary literature, the consistent designation of (R)-SCH 42495 as less active in multiple authoritative sources indicates that the S-configuration is essential for optimal NEP inhibition . This stereochemical specificity is a critical determinant of pharmacological activity and must be considered in any experimental design or procurement decision.

Enantiomeric Selectivity Stereochemistry Chiral Resolution Prodrug

Differential Hemodynamic Profile: Reduced Cardiac Output Without Tachycardia

In DOCA-Na hypertensive rats, oral SCH 42495 at doses of 1, 3, and 10 mg/kg produced significant, dose-dependent reductions in blood pressure (22 ± 6, 43 ± 7, and 62 ± 12 mmHg, respectively) that were not associated with an increase in heart rate [1]. Notably, the hypotensive effect of SCH 42495 was attributed to a decrease in cardiac output, with no significant change in systemic vascular resistance [1]. This hemodynamic profile closely mimics that of exogenous ANF and distinguishes SCH 42495 from other antihypertensive agents, such as ACE inhibitors or calcium channel blockers, which typically reduce vascular resistance [2].

Hemodynamics Blood Pressure Cardiac Output Vascular Resistance

Prolonged Duration of Renal NEP Inhibition Following Single Oral Dose

A single oral dose of SCH 42495 (30 mg/kg) in normotensive Sprague-Dawley rats resulted in rapid and sustained inhibition of renal NEP [1]. Significant enzyme inhibition was observed within 30 minutes of administration and persisted for up to 48 hours (P < 0.001) [1]. This prolonged duration of action suggests that SCH 42495 provides sustained target engagement, which is a key consideration for both in vivo experimental design and the interpretation of long-term pharmacodynamic effects. In contrast, the pharmacokinetic profiles of other NEP inhibitors, such as candoxatril, may differ, with varying durations of enzyme inhibition [2].

Pharmacokinetics Pharmacodynamics Duration of Action Renal NEP

Optimal Research and Discovery Applications for SCH 42495 (CAS 136511-43-8) Based on Differentiated Evidence


Investigating the Pure Pharmacological Consequences of NEP Inhibition in Cardiovascular Disease Models

SCH 42495 is the tool of choice for researchers seeking to dissect the specific role of NEP in cardiovascular pathophysiology, independent of ACE inhibition. Its high selectivity for NEP over ACE [1] and its distinct hemodynamic profile (reduced cardiac output) [2] allow for the study of pure NEP pharmacology without the confounding effects of ACE inhibition or reflex tachycardia.

Studies of Cardiac and Pulmonary Vascular Remodeling

The compound's demonstrated ability to inhibit both renal and left ventricular NEP [3] and to significantly reduce pulmonary vascular remodeling and right ventricular hypertrophy in hypoxia models [4] makes it an invaluable tool for research into the mechanisms of cardiac fibrosis, hypertrophy, and pulmonary hypertension. Its consistent tissue inhibition profile ensures that target engagement is achieved in the organs of interest.

Long-Term In Vivo Studies Requiring Sustained Target Engagement

The prolonged duration of renal NEP inhibition following a single oral dose [5] is a practical advantage for chronic in vivo studies. This property minimizes the need for frequent dosing, reduces animal handling stress, and ensures a stable level of enzyme inhibition throughout the experimental period, leading to more consistent and reliable data.

Enantiomer-Specific Pharmacology Studies

For investigations into the stereochemical requirements of NEP inhibition, SCH 42495 serves as the active (S)-enantiomer, with its (R)-enantiomer available as a 'less active' control . This pair enables rigorous studies on chiral recognition by the enzyme and the functional consequences of enantiomeric purity in drug action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sch 42495

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.